N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide
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Overview
Description
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the oxazole derivative reacts with a pyridine sulfonyl chloride in the presence of a base such as triethylamine.
Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often involving heating and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted sulfonamide derivatives with various nucleophiles attached.
Scientific Research Applications
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and biological activity.
Biology: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into biological pathways and mechanisms.
Industry: It serves as an intermediate in the synthesis of other complex molecules and materials, contributing to the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction disrupts normal biological processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: Similar structure with a benzene ring instead of a pyridine ring.
N-(3-Methyl-1,2-oxazol-5-yl)ethylbenzenesulfonamide: Similar structure with an ethyl group attached to the oxazole ring.
Uniqueness
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness enhances its potential biological activity and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-9-7-10(17-14-9)4-6-13-18(15,16)11-3-2-5-12-8-11/h2-3,5,7-8,13H,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIKOFATWNKOTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNS(=O)(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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